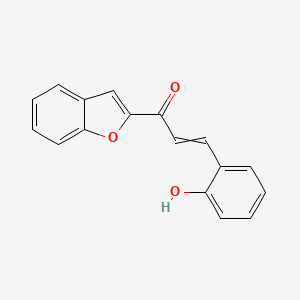
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to various alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzofuran-2-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the hydroxyl group.
2-(1-Benzofuran-2-yl)-1-phenylethanone: Similar structure but differs in the position of the benzofuran ring.
1-(1-Benzofuran-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with the hydroxyl group in a different position.
Uniqueness
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both the benzofuran ring and the hydroxyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C17H12O3 |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H |
Clé InChI |
DEGGMFLARURDBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















